molecular formula C14H17ClN2OS B5570706 2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide

2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide

Cat. No. B5570706
M. Wt: 296.8 g/mol
InChI Key: ZCUGITQNFXCNIR-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide, also known as CMPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thioamides and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Anti-acetylcholinesterase Activity

A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to 2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide, demonstrated significant anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and the basic quality of the piperidine nitrogen were crucial for enhanced activity. Compound 21, in particular, showed remarkable potency as an inhibitor of acetylcholinesterase, indicating potential application as an antidementia agent (Sugimoto et al., 1990).

Antimicrobial Activity

Research involving 3-chloro-1-benzothiophene-2-carbonylchloride, which shares a structural motif with the chemical , led to the synthesis of various 3-substituted quinazolinones. These compounds were evaluated for their antibacterial and antifungal activities, suggesting potential antimicrobial applications (Naganagowda & Petsom, 2011).

Serotonin 4 Receptor Agonist Activity

A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives exhibited serotonin 4 (5-HT4) receptor agonist activity. These compounds, including Y-34959 and its analogs, showed promising pharmacological profiles for gastrointestinal motility, highlighting a therapeutic application area for related structures (Sonda et al., 2003).

Antioxidant Activity

The synthesis and characterization of N-(4-formylpiperazine-1-carbonothioyl)benzamide, a benzoylthiourea derivative, revealed good antioxidant activity. This finding supports the potential utility of similar compounds in oxidative stress-related conditions (Abosadiya, 2020).

properties

IUPAC Name

2-chloro-N-(4-methylpiperidine-1-carbothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2OS/c1-10-6-8-17(9-7-10)14(19)16-13(18)11-4-2-3-5-12(11)15/h2-5,10H,6-9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUGITQNFXCNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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